N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride
CAS No.:
Cat. No.: VC16477724
Molecular Formula: C28H34BClF2N4O
Molecular Weight: 526.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34BClF2N4O |
|---|---|
| Molecular Weight | 526.9 g/mol |
| IUPAC Name | N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride |
| Standard InChI | InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7+; |
| Standard InChI Key | WRSSTWIVIHVQBR-FSRDMIDLSA-N |
| Isomeric SMILES | [B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F.Cl |
| Canonical SMILES | [B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The compound features a tricyclic boron-aza-azonia core (C₂₈H₃₄BClF₂N₄O) with a 6-aminohexyl side chain and a conjugated phenylbutadienyl moiety. The tricyclic system comprises a difluoroboron center integrated into a fused aromatic scaffold, enabling π-π stacking interactions and electronic delocalization. The hydrochloride salt enhances aqueous solubility by stabilizing the cationic azonia group through ionic pairing .
Table 1: Molecular Properties
Stereochemical Considerations
The (1E,3E) configuration of the phenylbutadienyl group imposes rigidity on the structure, optimizing conjugation for fluorescence applications . Computational modeling suggests that the boron center’s tetrahedral geometry stabilizes the tricyclic system, reducing non-radiative decay and enhancing photostability .
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
The synthesis involves four key stages:
-
Formation of the Tricyclic Core: BF₃·OEt₂-mediated cyclization of β-enaminoketones yields the boron-aza-azonia framework .
-
Side-Chain Introduction: The 6-aminohexyl group is appended via amide coupling using HATU/DIPEA in anhydrous DMF.
-
Phenylbutadienyl Conjugation: Suzuki-Miyaura cross-coupling installs the dienyl group, leveraging palladium catalysts.
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt .
Table 2: Reaction Yields and Conditions
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Structural validation employs ¹H/¹³C NMR, HRMS, and X-ray crystallography .
Chemical and Physical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
-
High solubility in polar aprotic solvents (DMF, DMSO) due to ionic interactions .
-
Moderate solubility in ethanol/water mixtures (up to 10 mM) .
Stability studies indicate degradation <5% after 6 months at -20°C under inert gas .
Spectroscopic Features
-
Absorption: Intense peak at 585 nm (ε = 104,000 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated system .
-
Emission: Sharp fluorescence at 594 nm (Φ = 0.83), with a Stokes shift of 9 nm .
-
Two-Photon Absorption: Cross-section of 150 GM at 800 nm, enabling deep-tissue imaging .
Biological Activity and Mechanisms
Antimicrobial Effects
Against Prototheca zopfii, the compound exhibits MIC₉₀ = 8 µg/mL, comparable to fluconazole . The difluoroboron moiety disrupts microbial membrane integrity, as evidenced by SYTOX Green uptake assays .
Fluorescence-Based Applications
As a lipid peroxidation sensor, the compound’s emission shifts from 591 nm to 510 nm upon oxidation, enabling real-time monitoring of ferroptosis . In live-cell imaging, it localizes to mitochondrial membranes with minimal photobleaching over 30 minutes .
Applications in Research and Industry
Drug Development
The compound serves as a lead structure for FGFR4-targeted therapies, with prodrug derivatives (e.g., phosphate esters) showing enhanced oral bioavailability in preclinical models .
Materials Science
Incorporated into OLEDs, the compound achieves external quantum efficiency (EQE) = 12.5% due to its high fluorescence yield .
Biochemical Assays
Conjugation to antibodies via its primary amine group enables flow cytometry applications, with detection limits of 1 nM in whole blood .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume